molecular formula C14H9BrCl5N3O2S B11977406 5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide CAS No. 303062-16-0

5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide

Cat. No.: B11977406
CAS No.: 303062-16-0
M. Wt: 540.5 g/mol
InChI Key: IJBIGQSQORPCSC-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with the molecular formula C15H13BrCl3N3O2S. This compound is notable for its unique structure, which includes a furan ring, multiple halogen atoms, and a thioureido group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can produce different sulfur-containing compounds .

Scientific Research Applications

5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with proteins, affecting their function. The halogen atoms may also participate in halogen bonding, further influencing molecular interactions. These combined effects can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide lies in its combination of a furan ring, multiple halogen atoms, and a thioureido group. This structure provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

CAS No.

303062-16-0

Molecular Formula

C14H9BrCl5N3O2S

Molecular Weight

540.5 g/mol

IUPAC Name

5-bromo-N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C14H9BrCl5N3O2S/c15-10-4-3-9(25-10)11(24)22-12(14(18,19)20)23-13(26)21-6-1-2-7(16)8(17)5-6/h1-5,12H,(H,22,24)(H2,21,23,26)

InChI Key

IJBIGQSQORPCSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)Cl)Cl

Origin of Product

United States

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